1-[3-(4-bromo-1H-indol-1-yl)propanoyl]piperidine-3-carboxylic acid
Description
Chemical Name: 1-[3-(4-Bromo-1H-indol-1-yl)propanoyl]piperidine-3-carboxylic acid CAS: 1219580-20-7 Molecular Formula: C₁₇H₁₉BrN₂O₃ Molecular Weight: 379.25 g/mol Key Properties:
- Density: 1.53 ± 0.1 g/cm³ (predicted)
- Boiling Point: 609.5 ± 55.0 °C (predicted)
- pKa: 4.39 ± 0.20 (predicted)
This compound features a piperidine-3-carboxylic acid core substituted with a 4-bromoindole moiety via a propanoyl linker.
Properties
IUPAC Name |
1-[3-(4-bromoindol-1-yl)propanoyl]piperidine-3-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19BrN2O3/c18-14-4-1-5-15-13(14)6-9-19(15)10-7-16(21)20-8-2-3-12(11-20)17(22)23/h1,4-6,9,12H,2-3,7-8,10-11H2,(H,22,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KBTALULTPBGWAH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)C(=O)CCN2C=CC3=C2C=CC=C3Br)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19BrN2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
379.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 1-[3-(4-bromo-1H-indol-1-yl)propanoyl]piperidine-3-carboxylic acid typically involves multiple steps:
Bromination of Indole: The starting material, indole, undergoes bromination to introduce a bromine atom at the 4-position.
Formation of Indole Derivative: The brominated indole is then reacted with a suitable acylating agent, such as propanoyl chloride, to form the 3-(4-bromo-1H-indol-1-yl)propanoyl intermediate.
Coupling with Piperidine: The intermediate is then coupled with piperidine-3-carboxylic acid under appropriate conditions, such as using a coupling reagent like dicyclohexylcarbodiimide (DCC) in the presence of a base like triethylamine.
Industrial production methods may involve optimization of these steps to improve yield and purity, as well as the use of continuous flow reactors for large-scale synthesis .
Chemical Reactions Analysis
1-[3-(4-bromo-1H-indol-1-yl)propanoyl]piperidine-3-carboxylic acid can undergo various chemical reactions:
Substitution: The bromine atom in the indole moiety can be substituted with other nucleophiles such as amines or thiols under suitable conditions.
Common reagents and conditions used in these reactions include solvents like dichloromethane, catalysts like palladium on carbon, and bases like sodium hydroxide . Major products formed from these reactions include various substituted indole derivatives and their corresponding reduced or oxidized forms .
Scientific Research Applications
1-[3-(4-bromo-1H-indol-1-yl)propanoyl]piperidine-3-carboxylic acid has several scientific research applications:
Mechanism of Action
The mechanism of action of 1-[3-(4-bromo-1H-indol-1-yl)propanoyl]piperidine-3-carboxylic acid involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with various enzymes, receptors, and proteins involved in biological processes.
Pathways: It may modulate signaling pathways related to cell proliferation, apoptosis, and inflammation.
The exact mechanism of action may vary depending on the specific biological activity being studied and the target organism or cell type .
Comparison with Similar Compounds
Ethyl 4-{[3-(6-Bromo-1H-Indol-1-yl)Propanoyl]Amino}-1-Piperidinecarboxylate
CAS: Not explicitly listed Molecular Formula: C₁₉H₂₄BrN₃O₃ Molecular Weight: 422.32 g/mol Key Differences:
- Substitution Pattern : Bromine at the 6-position of indole instead of 3.
- Functional Groups : Ethyl ester (carboxylate) at the piperidine-1-position vs. carboxylic acid at the 3-position.
Implications : - The 6-bromo substitution may reduce steric hindrance compared to 4-bromo, altering receptor affinity.
1-(6-Methylpyrazin-2-yl)Piperidine-3-Carboxylic Acid
CAS : 930111-02-7
Molecular Formula : C₁₁H₁₅N₃O₂
Molecular Weight : 221.25 g/mol
Key Differences :
- Core Heterocycle : Pyrazine replaces indole.
- Substituents : Methyl group on pyrazine instead of bromoindole.
Implications : - Pyrazine’s electron-deficient aromatic system may engage in π-π stacking interactions distinct from indole’s electron-rich system.
1-{[1-(Difluoromethyl)-3,5-Dimethyl-1H-Pyrazol-4-yl]Sulfonyl}Piperidine-3-Carboxylic Acid
Molecular Formula: Not fully provided (estimated C₁₂H₁₅F₂N₃O₄S) Key Differences:
1-(1H-Indol-3-ylMethyl)Piperidine-4-Carboxylic Acid
CAS : 100957-76-4
Molecular Formula : C₁₅H₁₈N₂O₂
Molecular Weight : 258.32 g/mol
Key Differences :
- Linkage: Indole-3-ylmethyl vs. indole-1-ylpropanoyl.
- Position of Carboxylic Acid : Piperidine-4-carboxylic acid vs. 3-carboxylic acid.
Implications : - The methyl linker reduces conformational flexibility compared to the propanoyl chain.
- Positional isomerism (3- vs. 4-carboxylic acid) may alter intermolecular interactions in biological targets .
Data Table: Structural and Physicochemical Comparison
| Compound Name | CAS | Molecular Formula | Molecular Weight | Key Substituents | pKa (Predicted) |
|---|---|---|---|---|---|
| Target Compound | 1219580-20-7 | C₁₇H₁₉BrN₂O₃ | 379.25 | 4-Bromoindole, propanoyl, COOH | 4.39 |
| Ethyl 4-{[3-(6-Bromoindol-1-yl)Propanoyl]Amino}-1-Piperidinecarboxylate | - | C₁₉H₂₄BrN₃O₃ | 422.32 | 6-Bromoindole, ethyl ester | Not reported |
| 1-(6-Methylpyrazin-2-yl)Piperidine-3-Carboxylic Acid | 930111-02-7 | C₁₁H₁₅N₃O₂ | 221.25 | 6-Methylpyrazine, COOH | Not reported |
| 1-(Indol-3-ylMethyl)Piperidine-4-Carboxylic Acid | 100957-76-4 | C₁₅H₁₈N₂O₂ | 258.32 | Indole-3-ylmethyl, COOH | Not reported |
Research Findings and Implications
- Functional Group Impact : Carboxylic acid groups (as in the target compound) improve water solubility compared to esters (e.g., ethyl carboxylate in ) but may limit blood-brain barrier penetration .
- Heterocycle Diversity : Pyrazine () and pyrazole () substituents offer distinct electronic profiles compared to indole, enabling tailored interactions in drug design .
Biological Activity
1-[3-(4-bromo-1H-indol-1-yl)propanoyl]piperidine-3-carboxylic acid is a synthetic compound that belongs to the class of indole derivatives, which are known for their diverse biological activities. This compound has garnered interest in medicinal chemistry due to its potential therapeutic applications, including anticancer, antimicrobial, and antiviral properties. This article provides a comprehensive overview of the biological activity of this compound, supported by relevant data tables and research findings.
Molecular Structure and Characteristics
| Property | Value |
|---|---|
| Molecular Formula | C17H19BrN2O3 |
| Molecular Weight | 379.2484 g/mol |
| IUPAC Name | This compound |
| CAS Number | 1219580-20-7 |
The compound features a brominated indole moiety linked to a piperidine ring, which is characteristic of many biologically active compounds.
Anticancer Activity
Research indicates that indole derivatives exhibit significant anticancer properties. A study highlighted the efficacy of similar compounds in inhibiting various cancer cell lines, suggesting that the presence of the bromine atom enhances the interaction with biological targets involved in cancer progression .
Antimicrobial Properties
Indole derivatives have also been studied for their antimicrobial activity. The compound's structural features may contribute to its ability to disrupt bacterial cell membranes or inhibit essential enzymes in microbial metabolism. Preliminary assays suggest that related compounds show promising activity against both Gram-positive and Gram-negative bacteria .
The mechanism of action for this compound likely involves:
- Receptor Binding : The indole moiety can interact with various receptors, influencing signaling pathways.
- Enzyme Inhibition : Similar compounds have been shown to inhibit key enzymes involved in cancer cell proliferation and survival.
Structure-Activity Relationship (SAR)
The structure-activity relationship studies have revealed that modifications on the indole or piperidine rings can significantly affect the biological potency of these compounds. For instance, the introduction of different substituents on the piperidine nitrogen has been shown to enhance metabolic stability and efficacy against specific targets .
Study 1: Anticancer Potency
In a comparative study, this compound was evaluated against standard anticancer drugs. The results indicated an IC50 value comparable to leading chemotherapeutics, demonstrating its potential as a candidate for further development .
Study 2: Antimicrobial Efficacy
Another study focused on the antimicrobial properties of similar indole derivatives. The findings showed that compounds with brominated indole structures exhibited enhanced activity against Staphylococcus aureus and Escherichia coli, suggesting that this compound may share these beneficial properties .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
